2-(P-Dimethylaminostyryl)benzothiazole
Overview
Description
2-(P-Dimethylaminostyryl)benzothiazole is an organic compound with the molecular formula C₁₇H₁₆N₂S. It is known for its unique chromogenic properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-Dimethylaminostyryl)benzothiazole typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. This reaction can be catalyzed by various agents, including iodine, copper, and other transition metals. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) or ionic liquids under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(P-Dimethylaminostyryl)benzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives under strong alkaline conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the benzothiazole ring.
Reduction: Reduction reactions can modify the double bond in the styryl group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Strong bases like sodium hydroxide are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted benzothiazoles and quinoline derivatives, which have applications in dye synthesis and medicinal chemistry .
Scientific Research Applications
2-(P-Dimethylaminostyryl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic dyes and fluorescent probes.
Biology: Employed in the study of biological fluorescence and as a marker in various biological assays.
Mechanism of Action
The mechanism of action of 2-(P-Dimethylaminostyryl)benzothiazole involves its interaction with molecular targets through its chromogenic properties. The compound can form intramolecular charge transfer states, which are crucial for its fluorescence. This property is exploited in various applications, including fluorescence microscopy and the development of fluorescent probes .
Comparison with Similar Compounds
- 2-(P-Dimethylaminostyryl)benzoxazole
- 2-(P-Dimethylaminostyryl)naphtiazole
Comparison: While 2-(P-Dimethylaminostyryl)benzothiazole shares structural similarities with these compounds, it is unique in its specific chromogenic properties and the types of reactions it undergoes. For instance, 2-(P-Dimethylaminostyryl)benzoxazole and 2-(P-Dimethylaminostyryl)naphtiazole also exhibit fluorescence but differ in their absorption and emission spectra, making them suitable for different applications .
Properties
IUPAC Name |
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMOMSLTZMMLJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061832 | |
Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628-58-6 | |
Record name | 4-[2-(2-Benzothiazolyl)ethenyl]-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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